tert-Butyl(dimethyl){[(1R)-2-methylcyclopent-2-en-1-yl]oxy}silane
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Overview
Description
tert-Butyl(dimethyl){[(1R)-2-methylcyclopent-2-en-1-yl]oxy}silane is a silicon-based organic compound with the molecular formula C16H30OSi. It is known for its unique structural properties, which make it valuable in various chemical synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(dimethyl){[(1R)-2-methylcyclopent-2-en-1-yl]oxy}silane typically involves the reaction of tert-butyl(dimethyl)silyl chloride with (1R)-2-methylcyclopent-2-en-1-ol in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent quality and yield. The product is then purified using techniques such as distillation or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl(dimethyl){[(1R)-2-methylcyclopent-2-en-1-yl]oxy}silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding silanols.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride to yield silanes.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether at low temperatures.
Substitution: Various nucleophiles like halides or alkoxides; reactions are conducted in polar aprotic solvents.
Major Products Formed
Oxidation: Silanols
Reduction: Silanes
Substitution: Substituted silanes with different functional groups.
Scientific Research Applications
tert-Butyl(dimethyl){[(1R)-2-methylcyclopent-2-en-1-yl]oxy}silane is used in a wide range of scientific research applications:
Chemistry: It serves as a protecting group for alcohols and amines in organic synthesis.
Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl(dimethyl){[(1R)-2-methylcyclopent-2-en-1-yl]oxy}silane involves its ability to act as a protecting group. The tert-butyl(dimethyl)silyl group can be selectively introduced and removed under mild conditions, allowing for the protection and deprotection of sensitive functional groups during multi-step synthesis. This property is particularly valuable in the synthesis of complex organic molecules .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyldimethylsilyl chloride
- tert-Butyldimethylsilanol
- tert-Butyldimethylsilyloxyacetaldehyde
Uniqueness
tert-Butyl(dimethyl){[(1R)-2-methylcyclopent-2-en-1-yl]oxy}silane is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to other similar compounds. Its ability to form stable protective groups and undergo selective reactions makes it a valuable tool in synthetic chemistry.
Properties
CAS No. |
777076-74-1 |
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Molecular Formula |
C12H24OSi |
Molecular Weight |
212.40 g/mol |
IUPAC Name |
tert-butyl-dimethyl-[(1R)-2-methylcyclopent-2-en-1-yl]oxysilane |
InChI |
InChI=1S/C12H24OSi/c1-10-8-7-9-11(10)13-14(5,6)12(2,3)4/h8,11H,7,9H2,1-6H3/t11-/m1/s1 |
InChI Key |
UFLDXRGRABJXCI-LLVKDONJSA-N |
Isomeric SMILES |
CC1=CCC[C@H]1O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC1=CCCC1O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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